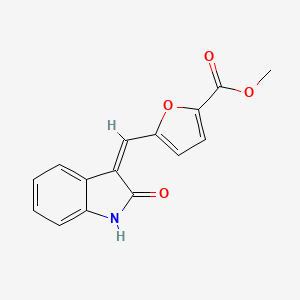

Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate

Description

Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate is a synthetic indole-derived compound characterized by a conjugated system comprising a 2-oxoindole core linked via a methylidene group to a methyl furoate moiety.

Properties

CAS No. |

853356-20-4 |

|---|---|

Molecular Formula |

C15H11NO4 |

Molecular Weight |

269.25 g/mol |

IUPAC Name |

methyl 5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]furan-2-carboxylate |

InChI |

InChI=1S/C15H11NO4/c1-19-15(18)13-7-6-9(20-13)8-11-10-4-2-3-5-12(10)16-14(11)17/h2-8H,1H3,(H,16,17)/b11-8- |

InChI Key |

FSPPZBHXOVRUGT-FLIBITNWSA-N |

Isomeric SMILES |

COC(=O)C1=CC=C(O1)/C=C\2/C3=CC=CC=C3NC2=O |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C=C2C3=CC=CC=C3NC2=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate typically involves the condensation of isatin derivatives with furan-based aldehydes under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research indicates that it may have therapeutic applications in treating diseases such as cancer and bacterial infections.

Mechanism of Action

The mechanism of action of Methyl 5-((2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-2-furoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. This inhibition can result in cell death or the suppression of cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Indole/Oxindole Cores

(a) N'-[(3Z)-1-(5-Fluoropentyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

- Core Structure : Shares the 2-oxo-1,2-dihydro-3H-indol-3-ylidene group.

- Key Substituents : A 5-fluoropentyl chain at the indole nitrogen and a benzohydrazide group.

- Functional Implications: The fluoropentyl chain may enhance lipophilicity and membrane permeability, while the hydrazide group could enable hydrogen bonding or metal chelation. No direct activity data are provided, but fluorinated alkyl chains in other indole derivatives are linked to improved pharmacokinetics .

(b) t-Butyl-4-{4[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenyl}piperazine-1-carboxylate

- Core Structure : Similar indol-3-ylidene system.

- Key Substituents : Piperazine-linked phenyl group and a t-Boc protecting group.

- Functional Implications : Piperazine moieties are common in bioactive molecules for solubility and receptor interaction. This compound demonstrated antimicrobial and antioxidant activities in vitro, suggesting that the indol-3-ylidene scaffold contributes to redox modulation .

Structural Comparison Table

Functional Analogues: Isatin Derivatives

Isatin (2,3-dioxoindole) derivatives share structural similarities with the target compound. Notable examples include:

- Methisazone : An isatin thiosemicarbazone with potent antiviral activity against poxviruses. The thiosemicarbazone group is critical for viral inhibition, highlighting the importance of substituents in dictating activity .

- 5-Methylisatin Trimethoprim Derivative: Exhibited an EC50 of 17.7 mg/mL, suggesting moderate bioactivity. The morpholino and methyl groups enhance solubility and target affinity .

Activity Comparison

Furoate-Containing Analogues

(a) Methyl 5-{[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}-2-furoate

- Core Structure : Shares the methyl furoate group.

- Key Substituents : Triazolopyrimidine-sulfanyl group.

- Functional Implications : The triazolopyrimidine moiety is associated with kinase inhibition and anticancer activity. The sulfur linker may enhance metabolic stability .

Comparison of Furoate Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.